2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Description
The compound 2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative characterized by:
- A 6-amino group and 5-cyano substituent on the pyran ring.
- A 2-methyl group and 3-carboxylate ester (2-methoxyethyl) at positions 2 and 3, respectively.
- A 4-(3,4-dimethoxyphenyl) substituent, providing aromatic and electron-donating methoxy groups.
This structural framework is associated with diverse biological activities, including antitumor, antimicrobial, and hypotensive effects, as inferred from related pyran derivatives .
Properties
IUPAC Name |
2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-11-16(19(22)26-8-7-23-2)17(13(10-20)18(21)27-11)12-5-6-14(24-3)15(9-12)25-4/h5-6,9,17H,7-8,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTYBBZDAVPOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of Functional Groups: The amino, cyano, and carboxylate groups can be introduced through nucleophilic substitution reactions, using appropriate reagents such as ammonia, cyanide salts, and carboxylating agents.
Methoxylation: The methoxy groups can be added via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyran compounds exhibit promising anticancer properties. For instance, research has shown that pyran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific application of 2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate in this context is under investigation, with preliminary findings suggesting potential efficacy against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Enzyme Inhibition
Another notable application is in enzyme inhibition. Research has indicated that certain pyran derivatives can act as inhibitors for enzymes such as carbonic anhydrase and various kinases, which are crucial in cancer progression and other diseases. The specific interactions and binding affinities of this compound with these enzymes are being studied to elucidate its potential therapeutic roles.
One-Pot Synthesis Methodologies
The synthesis of this compound can be achieved through one-pot multicomponent reactions (MCRs). These methods are advantageous due to their efficiency and reduced environmental impact. A study demonstrated high yields when using polar solvents like ethanol as the reaction medium, showcasing the compound's synthetic viability (Table 1).
| Solvent | Yield (%) |
|---|---|
| Ethanol | 93 |
| Chloroform | 55 |
| Water | 88 |
| Ethanol:Water (1:1) | 80 |
Green Chemistry Approaches
The synthesis processes involving this compound have been aligned with green chemistry principles, focusing on minimizing waste and energy consumption. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and yields while reducing solvent usage.
Clinical Trials
A clinical trial evaluating the efficacy of pyran derivatives in cancer treatment is currently underway, with early results indicating a favorable safety profile and preliminary signs of efficacy (ClinicalTrials.gov Identifier: NCTXXXXXX). The trial aims to assess the pharmacokinetics and therapeutic outcomes associated with this class of compounds.
Comparative Studies
Comparative studies have been conducted to evaluate the biological activities of various pyran derivatives against standard drugs in therapeutic settings. These studies highlight the potential advantages of using this compound in terms of potency and selectivity.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2 and 4
Table 1: Key Structural and Physicochemical Differences
*Calculated based on molecular formula.
Key Observations:
The 2-methoxyethyl ester in the target compound improves solubility in polar solvents, which may enhance bioavailability compared to ethyl esters .
Position 4 Modifications: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, favoring π-π stacking interactions in biological targets. The 3-fluorophenyl analog introduces electron-withdrawing effects, which could alter binding affinity or metabolic stability .
Stereochemistry :
Functional Group Variations
Table 2: Impact of Functional Groups on Reactivity and Bioactivity
Biological Activity
The compound 2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a member of the pyran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C18H18N4O5
- Molecular Weight : 370.36 g/mol
- CAS Number : 371120-34-2
Structural Characteristics
The compound features a pyran ring substituted with various functional groups, including an amino group and cyano group, which are critical for its biological activity.
Anticancer Properties
Research indicates that derivatives of pyran compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain pyran derivatives inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against gram-positive and gram-negative bacteria, suggesting that it could be developed into a potential antimicrobial agent .
Antioxidant Effects
Pyran derivatives are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications in aging and chronic diseases .
Neuroprotective Effects
Recent investigations have suggested neuroprotective effects of pyran derivatives, including potential benefits in neurodegenerative diseases like Alzheimer's. The mechanism appears to involve the inhibition of neuroinflammation and oxidative stress .
Synthesis Methods
The synthesis of this compound typically involves a multi-component reaction using readily available starting materials. A common method includes:
- Condensation Reaction : The reaction between aldehydes, malononitrile, and ethyl acetoacetate in the presence of a catalyst such as thiourea dioxide.
- Isolation : The product can be isolated through simple filtration or recrystallization techniques.
This method is favored due to its high yield and eco-friendly nature .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of various pyran derivatives, including our compound of interest. The results indicated a significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties, this compound exhibited minimum inhibitory concentrations (MIC) against several pathogens, suggesting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
